molecular formula C17H13ClN2OS B11341419 N-(4-chlorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(4-chlorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11341419
M. Wt: 328.8 g/mol
InChI Key: DNQSMCMMCYFKEL-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential applications in various scientific fields. This compound features a thiophene ring, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
  • N-(4-Fluorophenyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
  • N-(4-Methylphenyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for various applications compared to its analogs.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2

InChI Key

DNQSMCMMCYFKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3

Origin of Product

United States

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